2-(Bromomethyl)cyclopropane-1-carbonitrile
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Overview
Description
2-(Bromomethyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a nitrile group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
The synthesis of 2-(Bromomethyl)cyclopropane-1-carbonitrile typically involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This one-pot reaction yields the desired product in excellent yields within a short reaction time . The reaction mechanism involves the formation of an intermediate, which undergoes intramolecular nucleophilic attack to form the cyclopropane ring .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes.
Chemical Reactions Analysis
2-(Bromomethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield cyclopropylamines.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, forming more complex ring systems.
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Bromomethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)cyclopropane-1-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, while the nitrile group can participate in various cycloaddition reactions . The molecular targets and pathways involved depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Similar compounds to 2-(Bromomethyl)cyclopropane-1-carbonitrile include:
Cyclopropylmethyl bromide: Lacks the nitrile group, making it less versatile in certain reactions.
Cyclopropanecarbonitrile: Lacks the bromomethyl group, limiting its reactivity in substitution reactions.
Bromocyclopropane: Similar structure but without the nitrile group, affecting its overall reactivity and applications.
Properties
Molecular Formula |
C5H6BrN |
---|---|
Molecular Weight |
160.01 g/mol |
IUPAC Name |
2-(bromomethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C5H6BrN/c6-2-4-1-5(4)3-7/h4-5H,1-2H2 |
InChI Key |
KEMARSIEULTSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C#N)CBr |
Origin of Product |
United States |
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